N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Chemoinformatics Molecular Identity Procurement Verification

Researchers exploring angiotensin II receptor antagonism often face a gap in SAR studies: generic benzimidazole-tetrazole analogs lack the steric and electronic precision needed to map receptor interactions. This compound bridges that gap. Key differentiators: (1) 4-Chloro substitution on the benzamide ring enhances lipophilicity (cLogP 3.2) and hydrogen-bonding potential versus non-halogenated variants. (2) The propyl linker (4 rotatable bonds) provides a larger conformational ensemble than methyl-linked analogs, enabling binding-pose diversity studies. (3) Unique LC-MS signature (MW 381.8, distinct chlorine isotopic pattern) ensures reliable identification as a reference standard. For procurement managers: custom synthesis with batch-specific certificates of analysis, supporting reproducible cardiovascular drug discovery programs.

Molecular Formula C18H16ClN7O
Molecular Weight 381.8 g/mol
Cat. No. B12173629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H16ClN7O
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
InChIInChI=1S/C18H16ClN7O/c19-12-7-8-13(16(10-12)26-11-21-24-25-26)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23)
InChIKeyOKDJOGFDYLCITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide – Core Identity and Structural Class for Scientific Procurement


N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide (CAS 1401580-79-7) is a synthetic organic compound in the benzimidazole-tetrazole-benzamide class. It consists of a benzimidazole ring connected via a propyl chain to a 4-chloro-2-(1H-tetrazol-1-yl)benzamide core. The molecular formula is C₁₈H₁₆ClN₇O with a molecular weight of 381.8 g/mol . The compound belongs to a patent-classified family of benzimidazole derivatives claimed for angiotensin II (AII) receptor antagonism [1].

Why Generic Substitution of N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide Fails Without Quantitative Differentiation


Within the benzimidazole-tetrazole-benzamide family, substitution at the 4-chloro position on the benzamide ring, variation in alkyl-linker length, and the ortho‑positioning of the tetrazole each impart distinct steric, electronic, and conformational effects that cannot be reproduced by generic analogs. The 4‑chloro substituent alters lipophilicity and hydrogen‑bonding potential, distinguishing this compound from non‑halogenated variants [1]. The propyl linker provides a specific spatial separation between the benzimidazole and tetrazole pharmacophores—shortening (to methyl) reduces conformational freedom and receptor‑fit flexibility, while lengthening (to pentyl) introduces entropic penalties and potential off‑target interactions [2]. Consequently, substitution with a close analog without quantitative comparative data risks significant loss of target engagement, selectivity, or physicochemical suitability.

Quantitative Differentiation Evidence: N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide vs. Closest Analogs


Molecular Identity and Elemental Composition vs. Des‑Chloro Analog

The target compound (CAS 1401580-79-7) incorporates a chlorine atom at the 4‑position of the benzamide ring, yielding a molecular weight of 381.8 g/mol and a distinct elemental composition (C₁₈H₁₆ClN₇O). Its closest des‑chloro analog, N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide (CAS 1401584-20-0), has a molecular weight of 347.4 g/mol (C₁₈H₁₇N₇O) . The mass difference of 34.4 Da and the absence of the chlorine atom are critical for analytical confirmation and LC‑MS tracking during procurement and quality control.

Chemoinformatics Molecular Identity Procurement Verification

Calculated Lipophilicity (cLogP) Differentiation Driven by 4‑Chloro Substitution

In silico prediction (ALOGPS 2.1) indicates that the target compound has a cLogP of 3.2 ± 0.4, whereas the des‑chloro analog (CAS 1401584-20-0) has a cLogP of 2.7 ± 0.4 [1]. The ΔcLogP of +0.5 log units corresponds to an approximately 3‑fold higher calculated octanol‑water partition coefficient, which is consistent with the known lipophilicity‑enhancing effect of para‑chloro substitution on benzamides [2].

Physicochemical Properties Lipophilicity Membrane Permeability

AT₁ Receptor Affinity – Class‑Level Benchmark for Benzimidazole‑Tetrazole Derivatives

Benzimidazole derivatives bearing tetrazole or tetrazole‑bioisostere acidic groups exhibit high affinity for the AT₁ receptor. In the foundational SAR study by Kohara et al. (1996), representative benzimidazole‑7‑carboxylic acids with acidic heterocycles showed IC₅₀ values in the range of 10⁻⁶ – 10⁻⁷ M (1,000 – 100 nM) for AT₁ receptor binding [1]. The target compound, belonging to the same patent class of benzimidazole‑tetrazole derivatives (EP 02119715), is structurally positioned to exhibit comparable AT₁ receptor affinity, distinguishing it from non‑benzimidazole tetrazole amides that lack this pharmacophore combination [2].

Angiotensin II Receptor Binding Affinity Cardiovascular Research

Linker Length Effect on Conformational Flexibility and Expected Binding Mode

The propyl linker (−CH₂CH₂CH₂−) connecting the benzimidazole and benzamide moieties provides 4 rotatable bonds, compared to 3 rotatable bonds for the methyl‑linked analog N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide . This additional rotational degree of freedom allows the target compound to sample a wider conformational space, which SAR studies on benzimidazole‑based AII antagonists have shown to be critical for achieving optimal fit within the AT₁ receptor binding pocket [1]. Constraining the linker to a single methylene unit reduces the spatial reach and may preclude key interactions with receptor sub‑pockets.

Conformational Analysis Linker Optimization Structure-Based Design

Optimized Research and Industrial Application Scenarios for N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide


Angiotensin II Receptor (AT₁) Antagonist Lead Optimization

Based on its structural membership in the benzimidazole-tetrazole class with reported AT₁ receptor affinity (IC₅₀ 10⁻⁶ – 10⁻⁷ M range) [1], the target compound serves as a starting point for lead optimization in cardiovascular drug discovery. The 4-chloro substituent and propyl linker confer differentiated lipophilicity and conformational flexibility compared to des‑chloro or shorter‑linker analogs, enabling exploration of structure‑activity relationships for improved potency and selectivity.

Analytical Chemistry and Quality Control Reference Standard

The compound’s distinct molecular weight (381.8 g/mol) and chlorine isotopic pattern provide a unique LC‑MS signature that distinguishes it from the des‑chloro analog (MW 347.4 g/mol) . It can be employed as a reference standard for method development, system suitability testing, and impurity profiling in pharmaceutical analysis workflows involving tetrazole‑containing benzimidazole derivatives.

Physicochemical Property Profiling for Drug‑Likeness Assessment

With a calculated cLogP of 3.2 and a molecular weight below 400 Da, the compound falls within favorable drug‑like property space (Lipinski rule of 5) [2]. Researchers can use it as a model compound to study the effect of para‑chloro substitution on solubility, permeability, and metabolic stability in comparison with non‑halogenated benzimidazole‑tetrazole analogs.

Conformational Analysis and Molecular Docking Studies

The 4‑rotatable‑bond propyl linker provides a larger conformational ensemble than the 3‑rotatable‑bond methyl‑linked analog . This makes the compound suitable for computational studies aimed at understanding the influence of linker length on receptor‑binding pose diversity and for training conformational sampling algorithms in structure‑based drug design.

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